molecular formula C15H10O5S B3163785 {[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid CAS No. 885952-31-8

{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid

Cat. No.: B3163785
CAS No.: 885952-31-8
M. Wt: 302.3 g/mol
InChI Key: HHFRACDVWIASET-QPEQYQDCSA-N
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Description

The compound {[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid features a benzofuran core with a thiophene substituent at the 2-position and an acetic acid moiety at the 6-position. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties.

Properties

IUPAC Name

2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5S/c16-14(17)8-19-9-3-4-11-12(6-9)20-13(15(11)18)7-10-2-1-5-21-10/h1-7H,8H2,(H,16,17)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFRACDVWIASET-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid, a derivative of benzofuran and thiophene, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzofuran moiety, which is known for various pharmacological properties.
  • A thiophene ring that may enhance electronic properties and biological interactions.

This unique combination suggests promising interactions with biological targets, potentially leading to antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of benzofuran exhibit significant antimicrobial properties. The compound has been evaluated for its minimum inhibitory concentration (MIC) against various pathogens. Notably:

  • MIC Values : The compound demonstrated antimicrobial potential with MIC values ranging from 6.25 to 50 μg/mL , indicating effective inhibition against certain bacterial strains .

Anticancer Properties

Benzofuran derivatives have been investigated for their anticancer effects. The structural features of this compound suggest it may interact with cancer-related pathways:

  • Mechanism of Action : Potential mechanisms include modulation of apoptosis pathways and inhibition of tumor growth factors .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications in the benzofuran and thiophene structures can significantly influence biological activity:

  • Compounds with specific substitutions on the benzofuran ring showed enhanced activity against cannabinoid receptors, particularly CB2, which is implicated in inflammatory responses .
CompoundStructureActivityReference
Compound 1Benzofuran + ThiopheneAntimicrobial (MIC: 6.25 - 50 μg/mL)
Compound 23-substituted BenzofuranCB2 Agonist
Compound 3Benzofuran DerivativeAnticancer Activity

Study on Antinociceptive Effects

A study evaluated the analgesic properties of related benzofuran compounds in animal models:

  • Methodology : The compounds were tested using the formalin test and neuropathic pain models.
  • Findings : Certain derivatives exhibited significant pain relief without affecting locomotor behavior, suggesting a targeted analgesic effect through CB2 receptor modulation .

Evaluation of Antiseizure Activity

Another investigation focused on the antiseizure potential of thiophene-containing compounds:

  • Results : The compounds demonstrated protective effects in seizure models, indicating potential for treating epilepsy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : A benzofuran derivative is reacted with a thiophene aldehyde under basic conditions.
  • Optimization : Reaction conditions such as solvent choice (ethanol or methanol) and catalysts (piperidine or pyridine) are optimized for yield and purity .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound is compared to analogs with variations in the benzylidene substituent and the oxy-acetic acid moiety. Key examples include:

Compound Benzylidene Substituent R Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Activity
Target Compound Thiophen-2-yl Acetic acid C₁₆H₁₂O₅S 332.33 Not explicitly reported
B2 (Quinoline analog) Quinolin-3-yl Acetate derivative C₃₂H₃₀NO₁₂ 620.1763 Antitumor activity (62% yield)
3,4,5-Trimethoxy Analog 3,4,5-Trimethoxyphenyl Acetic acid C₂₀H₁₈O₈ 386.35 Higher hydrophobicity
3,4-Dimethoxy Analog 3,4-Dimethoxyphenyl Acetic acid C₁₉H₁₆O₇ 356.33 Enhanced electron density
Methyl Ester (2,5-Dimethoxy) 2,5-Dimethoxyphenyl Methyl ester C₂₀H₁₈O₇ 370.35 Improved lipophilicity
Benzyl Ester (3-Methylthiophene) 3-Methylthiophen-2-yl Benzyl ester C₂₃H₁₈O₅S 406.5 Prodrug potential
Key Observations:
  • Thiophene introduces sulfur-based lone pairs, enabling hydrogen bonding or polar interactions.
  • Hydrophobicity : Methyl or benzyl esters (e.g., ) improve lipophilicity, which may enhance membrane permeability compared to the acetic acid form.
  • Steric Bulk: Quinoline (B2, ) and 4-tert-butylphenyl substituents introduce steric hindrance, which could influence binding specificity.

Physicochemical Properties

  • Molecular Weight: The target compound (332.33 g/mol) is smaller than the quinoline analog B2 (620.18 g/mol) , suggesting better bioavailability.
  • LogP Predictions : Thiophene’s moderate hydrophobicity (logP ~2.5–3.0) contrasts with the highly lipophilic 3,4,5-trimethoxy analog (logP ~3.5–4.0) .
  • Solubility : Acetic acid derivatives (target, ) are more water-soluble than esterified analogs (e.g., methyl ester in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid
Reactant of Route 2
Reactant of Route 2
{[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid

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